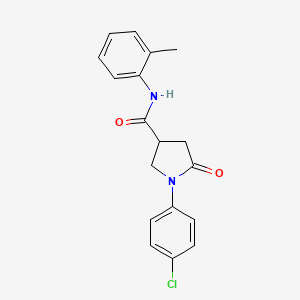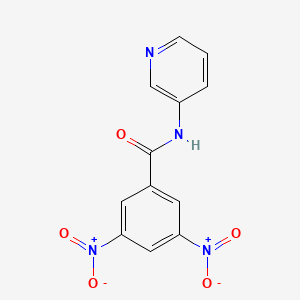
3,5-dinitro-N-(pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dinitro-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H8N4O5 It is characterized by the presence of two nitro groups attached to a benzene ring and a pyridine ring attached to the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(pyridin-3-yl)benzamide typically involves the nitration of N-(pyridin-3-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the benzene ring . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.
Industrial Production Methods
Industrial production of this compound may involve a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dinitro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,5-diamino-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-dinitro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-dinitro-N-(pyridin-3-yl)benzamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-diamino-N-(pyridin-3-yl)benzamide: A reduced form of the compound with amino groups instead of nitro groups.
3,5-dinitro-N-(pyridin-4-yl)benzamide: A structural isomer with the pyridine ring attached at the 4-position.
3,5-dinitro-N-(pyridin-2-yl)benzamide: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
3,5-dinitro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the nitro groups and the pyridine ring, which can influence its reactivity and biological activity. The presence of the nitro groups makes it a versatile intermediate for further chemical modifications, and its potential biological activities make it a compound of interest for medicinal chemistry research .
Propiedades
IUPAC Name |
3,5-dinitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-12(14-9-2-1-3-13-7-9)8-4-10(15(18)19)6-11(5-8)16(20)21/h1-7H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMSMNIVNBVIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5075154.png)
![4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile](/img/structure/B5075165.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide](/img/structure/B5075179.png)
![1-(2,3-dichlorophenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5075181.png)
![ethyl [5-(N-cyclohexylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5075188.png)
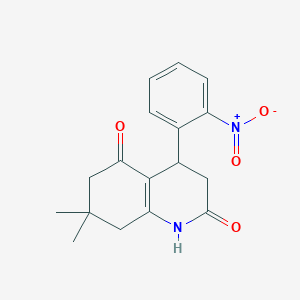
![1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate](/img/structure/B5075214.png)
![2-{4-allyl-5-[(3-bromo-4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5075220.png)
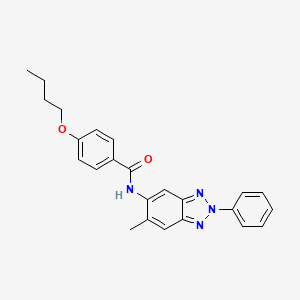
![4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5075230.png)
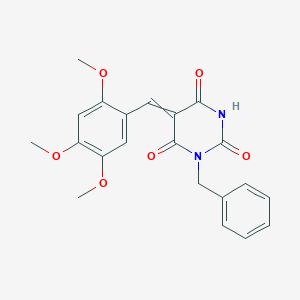

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-2-phenyl-3-furamide](/img/structure/B5075248.png)
